Stanozolol's well-defined structure and properties make it a suitable candidate for studying metabolism of androgenic/anabolic steroids. In vitro studies using liver and lung tissues from animals have been conducted to understand how the body breaks down Stanozolol. This research helps scientists develop methods for detecting the presence of similar substances in anti-doping tests [].
Stanozolol's anabolic properties have led to research into its effects on muscle wasting conditions. Some studies have explored its use in treating muscle loss associated with HIV/AIDS or following surgery []. However, due to potential side effects, Stanozolol is not a common treatment for these conditions.
Due to its androgenic properties, Stanozolol can be used in research to understand how androgens act in the body. Scientists can study how Stanozolol interacts with androgen receptors in cells, potentially providing insights into diseases affected by androgen activity [].
Stanozolol is a synthetic anabolic-androgenic steroid derived from testosterone, characterized by its unique chemical structure that includes a 17α-methyl group and a pyrazole ring. Its IUPAC name is 17α-methyl-2'-H-androst-2-eno[3,2-c]pyrazol-17β-ol, and its molecular formula is with a molar mass of approximately 328.5 g/mol . Stanozolol is known for its high oral bioavailability due to the presence of the C17α alkyl group, which provides resistance to hepatic metabolism, making it effective when taken orally or via intramuscular injection .
Stanozolol undergoes various metabolic transformations in the body, primarily in the liver. It is metabolized into glucuronide and sulfate conjugates, which are then excreted in urine. The compound's unique structure allows it to avoid significant metabolism by 5α-reductase, thus maintaining its anabolic properties without converting into more potent androgens like dihydrotestosterone . The primary metabolites can be detected in urine for up to ten days following administration .
As an anabolic-androgenic steroid, stanozolol exhibits both anabolic (muscle-building) and androgenic (masculinizing) effects. It acts primarily as an agonist of the androgen receptor, promoting protein synthesis and muscle growth while minimizing androgenic side effects such as hair loss and prostate enlargement . Stanozolol has been shown to have neurotoxic effects in animal models, leading to increased apoptosis in neuronal cells, particularly in the hippocampus . This highlights potential risks associated with its use, especially concerning cognitive functions.
Stanozolol was first synthesized in 1959 by chemist John Ziegler. The synthesis involves the condensation of a 3-keto-aldehyde moiety derived from oxymetholone with hydrazine, resulting in the formation of stanozolol . Various synthetic routes have been documented, reflecting ongoing research into optimizing production methods and enhancing yield while minimizing by-products.
Stanozolol has several therapeutic applications:
Stanozolol interacts with various biological systems due to its androgenic activity. It binds to androgen receptors and can influence other hormonal pathways. Notably, it has low affinity for sex hormone-binding globulin compared to testosterone, which may alter its pharmacokinetics and biological effects . Furthermore, studies have indicated that stanozolol can induce oxidative stress, contributing to cellular damage and apoptosis in certain tissues .
Stanozolol shares structural similarities with several other anabolic-androgenic steroids. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Testosterone | Natural androgen hormone | Precursor to many synthetic steroids |
Nandrolone | 19-nortestosterone derivative | Less androgenic activity compared to testosterone |
Oxymetholone | 17α-methylated derivative | Known for significant muscle-building effects |
Methenolone | 17α-methylated compound | Lower hepatotoxicity than stanozolol |
Uniqueness of Stanozolol: Stanozolol's distinct pyrazole ring structure sets it apart from other anabolic steroids. Its high oral bioavailability and lower propensity for estrogenic side effects make it particularly appealing for athletes seeking performance enhancement without significant weight gain from fluid retention .
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